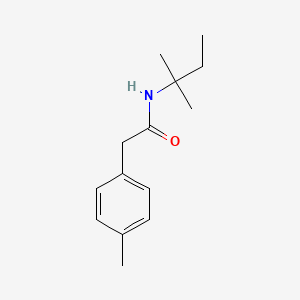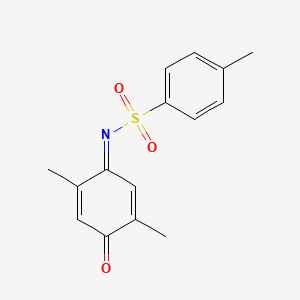![molecular formula C19H21F3N2 B5783101 1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and is a derivative of piperazine. MPTP has been found to have unique properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of MPTP involves the conversion of MPTP into a toxic metabolite called MPP+. MPP+ selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, which leads to the accumulation of reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
MPTP has been found to have several biochemical and physiological effects. MPTP-induced neurotoxicity has been linked to the disruption of cellular energy metabolism, oxidative stress, and inflammation. MPTP has also been found to cause changes in neurotransmitter levels and impair cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages and limitations for lab experiments. One of the advantages of MPTP is its ability to selectively destroy dopaminergic neurons, which makes it useful for creating animal models of Parkinson's disease. However, MPTP-induced neurotoxicity can also be a limitation, as it can lead to the death of experimental animals. Additionally, MPTP can be difficult to work with, as it is highly toxic and requires specialized equipment and handling procedures.
Zukünftige Richtungen
There are several future directions for research involving MPTP. One potential area of research is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity. Additionally, MPTP may have potential applications in other fields of research, such as drug discovery and toxicology.
Synthesemethoden
The synthesis of MPTP involves the reaction of 4-methylphenylpiperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base. This reaction results in the formation of MPTP, which can be further purified using various methods.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in scientific research. One of the primary uses of MPTP is in the field of neuroscience. MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property of MPTP has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop potential treatments.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-5-7-18(8-6-15)24-11-9-23(10-12-24)14-16-3-2-4-17(13-16)19(20,21)22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGAMTLHUMALFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

